Product packaging for [1,3]Dioxolo[4,5-g]cinnoline(Cat. No.:CAS No. 269-52-3)

[1,3]Dioxolo[4,5-g]cinnoline

Cat. No.: B13094067
CAS No.: 269-52-3
M. Wt: 174.16 g/mol
InChI Key: RSGBGKQMMBVCJT-UHFFFAOYSA-N
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Description

Historical Context of Cinnoline (B1195905) Heterocycles in Organic Synthesis Research

The history of cinnoline chemistry began in 1883 with its first synthesis by Victor von Richter. wikipedia.orginnovativejournal.in He obtained a cinnoline derivative through the intramolecular cyclization of a diazonium salt derived from o-aminophenylpropiolic acid. innovativejournal.inijariit.com This reaction, now known as the Richter cinnoline synthesis, laid the groundwork for the exploration of this class of heterocycles. wikipedia.org Initially, the cinnoline ring system was one of the lesser-known condensed bicyclic aromatic heterocycles containing two nitrogen atoms. innovativejournal.in

Over the years, numerous synthetic methods have been developed, significantly expanding the accessibility and diversity of cinnoline derivatives. benthamdirect.com These methods often involve the cyclization of appropriately substituted aryl precursors, such as arenediazonium salts, aryl hydrazines, and arylhydrazones. benthamdirect.com The development of metal-catalyzed cross-coupling reactions has further revolutionized the synthesis of functionalized cinnolines. benthamdirect.com The sustained interest in cinnolines is largely driven by the discovery of their wide-ranging pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities. mdpi.comijariit.comnih.gov

Structural Distinctiveness and Aromaticity of the Dioxolo-Fused Cinnoline System

The cinnoline molecule is an aromatic system. wikipedia.org The fusion of the 1,3-dioxolo ring to the 'g' face of the cinnoline scaffold, which corresponds to the 6- and 7-positions of the cinnoline ring, creates the mdpi.comwikipedia.orgdioxolo[4,5-g]cinnoline structure. This fusion introduces specific electronic and steric features. The methylenedioxy group is a well-known electron-donating group, which can influence the reactivity and electronic properties of the aromatic system.

Overview of Research Trajectories formdpi.comwikipedia.orgDioxolo[4,5-g]cinnoline and its Analogues

Research into mdpi.comwikipedia.orgdioxolo[4,5-g]cinnoline and its analogues has primarily been driven by the quest for new therapeutic agents. A notable example is Cinoxacin (B1669063), which is 1-ethyl-1,4-dihydro-4-oxo mdpi.comwikipedia.orgdioxolo[4,5-g]cinnoline-3-carboxylic acid. chemicalbook.comresearchgate.net It has been investigated as a synthetic antibacterial agent, particularly for urinary tract infections. researchgate.netresearchgate.net

The synthesis of various derivatives has been a central theme of the research. For instance, the synthesis of 1-alkyl-1,4-dihydro-4-oxo mdpi.comwikipedia.orgdioxolo[g]cinnoline-3-carboxylic acids has been explored to evaluate their antibacterial profiles against Gram-negative bacteria. researchgate.net The general synthetic strategy often starts from a substituted 2-amino-4,5-methylenedioxyacetophenone, which undergoes diazotization and subsequent cyclization. chemicalbook.com

The exploration of mdpi.comwikipedia.orgdioxolo[4,5-g]cinnoline analogues extends to the synthesis of related fused heterocyclic systems with potential anticancer activity. nih.gov For example, mdpi.comwikipedia.orgdioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones have been synthesized as novel analogues of podophyllotoxins. nih.gov The research trajectory indicates a focus on creating libraries of these compounds for screening for various biological activities, leveraging the unique structural features imparted by the dioxolo-fused cinnoline core. mdpi.comzenodo.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O2 B13094067 [1,3]Dioxolo[4,5-g]cinnoline CAS No. 269-52-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

269-52-3

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

[1,3]dioxolo[4,5-g]cinnoline

InChI

InChI=1S/C9H6N2O2/c1-2-10-11-7-4-9-8(3-6(1)7)12-5-13-9/h1-4H,5H2

InChI Key

RSGBGKQMMBVCJT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=CN=N3

Origin of Product

United States

Advanced Synthetic Methodologies For 1 2 Dioxolo 4,5 G Cinnoline and Analogues

Cyclization Strategies for Cinnoline (B1195905) Ring Formation

The formation of the cinnoline nucleus is the critical step in synthesizing wikipedia.orgnih.govDioxolo[4,5-g]cinnoline. Various cyclization strategies have been developed that rely on the intramolecular ring closure of specifically functionalized benzene (B151609) derivatives. These methods often involve the generation of a reactive intermediate, such as a diazonium salt, which then undergoes cyclization with an ortho-positioned side chain.

Richter and Widman-Stoermer Cyclizations

Two classical named reactions for cinnoline synthesis are the Richter and Widman-Stoermer reactions, both of which utilize diazotization as a key step.

The Richter Cinnoline Synthesis involves the formation of cinnoline derivatives from the diazotization of o-aminoarylpropiolic acids or o-aminoarylacetylenes. drugfuture.com The reaction proceeds through hydration and subsequent cyclization. drugfuture.com The first synthesis of the parent cinnoline ring system was achieved through a reaction of this type, starting from the cyclization of an alkyne, o-C₆H₄(N₂Cl)C≡CCO₂H, in water to yield 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate can then be decarboxylated and the hydroxyl group removed to produce the core heterocycle. wikipedia.org For the synthesis of wikipedia.orgnih.govDioxolo[4,5-g]cinnoline, this method would require a precursor such as 2-amino-4,5-(methylenedioxy)phenylpropiolic acid.

The Widman-Stoermer Synthesis is a ring-closing reaction that produces cinnolines from the diazotization of α-vinyl-anilines using reagents like hydrochloric acid and sodium nitrite. wikipedia.orgcolab.ws The presence of simple electron-donating groups on the vinyl substituent, such as methyl or ethyl, facilitates the cyclization, whereas electron-withdrawing or aryl groups can hinder it. colab.ws Diazotization of functionalized 2-(2-aminophenyl)but-2-ene derivatives has been shown to yield cinnolinecarbaldehydes. rsc.org The application of this method to the target compound would involve the diazotization of an α-vinyl-3,4-(methylenedioxy)aniline derivative.

Method Precursor Type Key Reagents Product
Richter Synthesiso-Aminoarylpropiolic acidNaNO₂, H₂O4-Hydroxycinnoline-3-carboxylic acid derivative
Widman-Stoermer Synthesisα-Vinyl-anilineNaNO₂, HClSubstituted Cinnoline

Borsche-Herbert Synthesis of 4-Hydroxycinnolines

The Borsche-Herbert synthesis provides a route to 4-hydroxycinnolines (also known as 4-cinnolones) through the cyclization of an ortho-diazonium aryl ketone. chempedia.info This reaction is mechanistically related to the Richter and Widman-Stoermer syntheses. chempedia.info It is proposed that the cyclization occurs via the enolic form of the ketone. researchgate.net

A significant challenge in this method can be the synthesis and availability of the required ortho-acyl aniline (B41778) starting materials. chempedia.inforesearchgate.net For instance, preparation often involves nitration of acetophenones, which requires a difficult separation of ortho and meta isomers, followed by reduction. chempedia.info The presence of electron-accepting substituents in the aminoacetophenone precursor can facilitate the reaction by increasing the electrophilicity of the diazo group. researchgate.net In contrast, electron-donating groups may promote competing hydrolysis of the arenediazonium salt. researchgate.net To synthesize a wikipedia.orgnih.govDioxolo[4,5-g]cinnoline derivative using this method, a starting material like 2-amino-4,5-(methylenedioxy)acetophenone would be required.

Neber-Bossel Method for 3-Hydroxycinnolines

The Neber-Bossel synthesis is a specific method for preparing 3-hydroxycinnolines. rsc.org This approach involves the diazotization of (2-aminophenyl)hydroxyacetates. researchgate.net The resulting diazonium salt is reduced to form a hydrazine (B178648) intermediate, which then undergoes cyclization upon heating in hydrochloric acid to yield the 3-hydroxycinnoline product. researchgate.net Adaptation of this synthesis for the target scaffold would necessitate a precursor such as an ester of (2-amino-4,5-methylenedioxyphenyl)glyoxylic acid.

Diazotization-Induced Ring Closures from o-Aminophenyl Propionic Acid and Related Precursors

The discovery of the cinnoline ring system by V. von Richter in 1883 stemmed from the diazotization of o-aminophenyl propionic acid. ajrconline.org The diazonium chloride derived from this precursor was found to transform into a nitrogen-containing ring system upon heating. ajrconline.org This reaction represents a foundational example of forming the cinnoline ring via diazotization followed by intramolecular cyclization, where the ortho-aliphatic side chain engages with the diazonium group to close the heterocyclic ring.

Cyclization of Arenediazonium Salts

The cyclization of arenediazonium salts is a general and powerful strategy for the synthesis of the cinnoline nucleus. researchgate.netosi.lv This approach encompasses several of the previously mentioned named reactions, including the Richter, Widman-Stoermer, and Borsche-Herbert syntheses. The core principle involves generating an arenediazonium salt from an ortho-substituted aniline. The ortho-substituent, which typically contains a point of unsaturation (e.g., an alkyne, alkene, or ketone), then acts as an intramolecular nucleophile, attacking the highly electrophilic diazonium group to effect ring closure and subsequent aromatization to the cinnoline system. The versatility of this method allows for the synthesis of a wide range of substituted cinnolines, dictated by the nature of the ortho side chain on the aniline precursor. researchgate.net

Transition-Metal-Free Intramolecular Redox Cyclization Reactions

Recent advancements have led to the development of novel transition-metal-free methods for cinnoline synthesis. One such strategy is an intramolecular redox cyclization reaction that proceeds from readily available starting materials like 2-nitrobenzyl alcohol and benzylamine. nih.govrsc.org This base-promoted reaction is efficient and avoids the need for metal catalysts. nih.govrsc.org

The proposed mechanism involves several key steps:

An intramolecular redox reaction of the 2-nitrobenzyl alcohol to form a 2-nitrosobenzaldehyde intermediate. nih.govrsc.org

Condensation of the intermediate with benzylamine. nih.govrsc.org

Isomerization of the resulting azo compound to a hydrazone. nih.govrsc.org

Intramolecular cyclization. nih.govrsc.org

Final aromatization to yield the cinnoline product. nih.govrsc.org

The formation of the 2-nitrosobenzaldehyde intermediate is a crucial aspect of this transformation. nih.govrsc.org This methodology could be applied to the synthesis of wikipedia.orgnih.govDioxolo[4,5-g]cinnoline by starting with 2-nitro-4,5-(methylenedioxy)benzyl alcohol and an appropriate benzylamine.

Starting Material 1 Starting Material 2 Base/Solvent Product Yield
2-Nitrobenzyl alcoholBenzylamineCsOH·H₂O / EtOH/H₂O3-Phenylcinnoline85%
2-Nitrobenzyl alcohol4-MethylbenzylamineCsOH·H₂O / EtOH/H₂O3-(p-Tolyl)cinnoline82%
2-Nitrobenzyl alcohol4-MethoxybenzylamineCsOH·H₂O / EtOH/H₂O3-(4-Methoxyphenyl)cinnoline80%
5-Bromo-2-nitrobenzyl alcoholBenzylamineCsOH·H₂O / EtOH/H₂O7-Bromo-3-phenylcinnoline75%
(Data adapted from a study on transition-metal-free cinnoline synthesis. nih.gov)

Annulation Approaches to the Cinnoline Core

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are powerful strategies for constructing the bicyclic cinnoline system. These methods often provide regiocontrolled access to complex polycyclic structures from simpler precursors.

[4+2] Annulations (e.g., Azo-Povarov Reaction)

The [4+2] annulation, a type of cycloaddition reaction, is a prominent method for synthesizing the cinnoline backbone. A notable example is the Azo-Povarov reaction, which has been successfully employed to construct a variety of cinnoline derivatives. nih.gov This reaction typically involves the cycloaddition of an azo compound (the 4π component) with a 2π component.

Recent advancements have demonstrated the efficacy of Scandium(III) triflate (Sc(OTf)₃) as a catalyst for [4+2] annulations between N-carbonyl aryldiazenes and cyclopentadiene. nih.govacs.org In this process, the N-carbonyl aryldiazenes function as 4π-electron donors. nih.gov This methodology offers rapid, atom-economical, and highly regioselective access to a range of cinnoline derivatives in moderate to good yields. acs.org The reaction proceeds smoothly under mild conditions, and its synthetic utility has been demonstrated through gram-scale synthesis and further derivatization of the products. nih.govacs.org

CatalystReactant 1Reactant 2SolventYieldReference
Sc(OTf)₃N-Carbonyl AryldiazenesCyclopentadieneChloroformModerate to Good nih.govacs.org
ZnCl₂Aryldiazene CarboxylateCyclopentadieneChloroform49% nih.gov
Ag(OTf)Aryldiazene CarboxylateCyclopentadieneChloroform9% nih.gov

Rh(III)-Catalyzed C-H Activation/[4+3] Annulation

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool in organic synthesis for the construction of complex heterocyclic systems. nih.govresearchgate.net This strategy allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials and thus enhancing step economy. researchgate.net In the context of cinnoline synthesis, Rh(III)-catalyzed annulation reactions provide an efficient route to the core structure and its fused analogues. rsc.orgsnnu.edu.cnresearchgate.net

Specifically, Rh(III)-catalyzed [4+2] annulation of N-aryl cyclic hydrazides with vinyl acetate (B1210297) has been reported to build 3,4-unsubstituted, 1,2-phthaloyl-protected cinnolines. rsc.org While the user's request specified [4+3] annulation, the literature more commonly details [4+2] cycloadditions for this particular scaffold synthesis. These C-H activation/annulation reactions are characterized by their mild conditions and broad functional group tolerance. researchgate.net For instance, the reaction between N-phenyl phthalazine (B143731) or indazole with alkynes, catalyzed by rhodium, effectively constructs fused cinnoline systems through a dehydrogenative C-H/N-H functionalization pathway. researchgate.net

Functionalization and Derivatization of theepa.govrsc.orgDioxolo[4,5-g]cinnoline Scaffold

The biological activity of cinnoline derivatives can be finely tuned by introducing various functional groups onto the core scaffold. Methodologies for the synthesis and modification of these derivatives are therefore of significant interest.

Synthesis from 1,4-Diketones and Hydrazine Derivatives

A classical and fundamental approach to the synthesis of the pyridazine (B1198779) ring, which constitutes one of the rings in the cinnoline system, involves the condensation of 1,4-dicarbonyl compounds with hydrazine derivatives. This reaction, a variant of the Paal-Knorr synthesis, is a versatile method for forming the N-N bond and cyclizing the six-membered ring. By selecting an appropriately substituted benzene-fused 1,4-diketone (an ortho-acyl-acetophenone derivative) and reacting it with hydrazine or a substituted hydrazine, one can construct the cinnoline framework. This method's utility lies in the accessibility of various 1,4-diketones and hydrazine derivatives, allowing for the introduction of diversity at multiple positions of the resulting cinnoline ring.

Introduction and Modification of Carboxylic Acid Moieties (e.g., at C-3)

The introduction of a carboxylic acid group, particularly at the C-3 position, is a key functionalization for imparting biological activity, as exemplified by the structure of Cinoxacin (B1669063). The Richter cinnoline synthesis is a historical and effective method that directly installs this functionality. The reaction involves the cyclization of a diazotized ortho-amino-phenylpropionic acid derivative, which yields a 4-hydroxycinnoline-3-carboxylic acid. wikipedia.orgresearchgate.net This product can then be further modified.

Subsequent modifications of the carboxylic acid group, such as conversion to amides, are common strategies to explore structure-activity relationships. For example, derivatives of 4-amino-3-cinnolinecarboxylic acid have been prepared and cyclized to form new heterocyclic systems.

Parent CompoundModificationResulting Structure ClassReference
o-C₆H₄(N₂Cl)C≡CCO₂HCyclization in water4-Hydroxycinnoline-3-carboxylic acid wikipedia.org
4-Amino-3-cinnolinecarboxylic acidCyclocondensation with urea2,4-Dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnolines
CinoxacinEsterification with NaphtholNaphthyl ester of Cinoxacin epa.govnih.gov

Synthesis of Naphthyl Ester Derivatives

Esterification of the carboxylic acid moiety is a common derivatization technique to alter the pharmacokinetic properties of a drug. In the case of the epa.govrsc.orgdioxolo[4,5-g]cinnoline scaffold, the synthesis of naphthyl ester derivatives of Cinoxacin has been explored. epa.govnih.gov This modification was pursued to investigate the potential for enhanced antibacterial activity upon photo-irradiation, for applications in antibacterial phototherapy. The synthesis involves a standard esterification reaction between the C-3 carboxylic acid of Cinoxacin and a suitable naphthol derivative. nih.gov Studies showed that the resulting naphthyl ester of cinoxacin exhibited comparable photostability and antibacterial activity in the dark to the parent drug but demonstrated enhanced antibacterial effects on E. coli upon irradiation. epa.govnih.gov

Regioselective Functionalization of the Aromatic and Heterocyclic Rings

Regioselective functionalization, the ability to introduce substituents at specific positions of a molecule, is crucial for developing structure-activity relationships. For cinnoline systems and related nitrogen heterocycles, transition-metal-catalyzed C-H bond activation has become a primary strategy. mdpi.comnih.gov This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering an atom-economical alternative to traditional methods that require pre-functionalized substrates. mdpi.com

While methodologies specifically detailing the C-H functionalization of mdpi.comrsc.orgDioxolo[4,5-g]cinnoline are not extensively documented, principles from the broader class of quinolines and cinnolines are applicable. nih.govrsc.org The electronic nature of the cinnoline ring system, with its two adjacent nitrogen atoms, dictates the reactivity and potential sites for functionalization. For instance, nitration has been successfully applied to the benzene ring of related fused cinnoline oxides, indicating that electrophilic aromatic substitution is a viable pathway for modifying the carbocyclic portion of the molecule. rsc.org

Strategies developed for quinolines often rely on directing groups to control regioselectivity, achieving functionalization at various positions on both the heterocyclic and carbocyclic rings. researchgate.netresearchgate.net Such methods, if adapted for the cinnoline core, could provide precise control over the introduction of new functional groups to the mdpi.comrsc.orgDioxolo[4,5-g]cinnoline scaffold.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) involves introducing chemical modifications at the final steps of a synthetic sequence. wikipedia.org This is particularly valuable in medicinal chemistry for rapidly generating a library of analogues from a common, complex core structure. nih.govacs.org

A notable example involving the mdpi.comrsc.orgDioxolo[4,5-g]cinnoline system (referred to as 6,7-methylenedioxy-4-cinnoline) demonstrates the utility of the Heck reaction, a palladium-catalyzed cross-coupling method. ijper.org In this synthesis, an iodobenzamide was coupled with the cinnoline core through an intramolecular Heck reaction to yield complex polycyclic derivatives. ijper.org This showcases how modern cross-coupling reactions can be employed to build intricate molecular architectures onto the pre-formed cinnoline scaffold. Such strategies are powerful tools for creating derivatives that would be difficult to access through de novo synthesis. wikipedia.org

Contemporary Synthetic Techniques

Modern organic synthesis emphasizes efficiency, atom economy, and the development of novel molecular structures. Several contemporary techniques are being applied to the synthesis of heterocyclic compounds, including cinnoline derivatives.

One-Pot, Multicomponent Reactions

One-pot, multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a complex product, minimizing intermediate isolation and purification steps. rsc.org This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption.

For the synthesis of cinnoline derivatives, MCRs have been developed that allow for the construction of densely functionalized scaffolds. For example, a three-component reaction involving ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates, aromatic aldehydes, and nitromethane (B149229) has been utilized to produce complex cinnolines. researchgate.net While this specific reaction has not been reported for the mdpi.comrsc.orgDioxolo[4,5-g]cinnoline target, it demonstrates the feasibility of using MCRs to build the core cinnoline ring system with a high degree of molecular diversity. researchgate.netnih.gov

The table below summarizes representative findings for multicomponent reactions in the synthesis of cinnoline and related quinoline (B57606) heterocycles.

Reaction TypeReactantsProduct ScaffoldKey Features
Cinnoline SynthesisPyridazine-carboxylate, Aldehyde, NitromethaneDensely functionalized cinnolineEfficient, one-pot, microwave-assisted researchgate.net
Quinoline SynthesisAlkyne, Amine, Aldehyde2,3-Disubstituted quinolineZinc(II) triflate catalyzed, solvent-free nih.gov
Thienoquinoline SynthesisAldehyde, Thiophene derivative, Aniline derivative mdpi.comrsc.orgdioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-oneCatalyst-free, three-component, high yields nih.gov

Asymmetric Synthesis Approaches for Chiral Derivatives

Asymmetric synthesis, the creation of molecules with a specific three-dimensional arrangement (chirality), is fundamental to drug discovery, as different enantiomers of a chiral molecule can have vastly different biological activities. nih.gov Methodologies for the asymmetric synthesis of chiral cinnoline derivatives are not yet widely established. However, significant progress in the asymmetric synthesis of related quinoline heterocycles provides a conceptual framework. nih.govresearchgate.net

Common strategies include:

Chiral Catalysis : Using a chiral catalyst, such as a metal complex with a chiral ligand, to control the stereochemical outcome of a reaction. For instance, a chiral Titanium(IV) complex has been used as a Lewis acid catalyst in an asymmetric Diels-Alder reaction to produce chiral tetrahydroquinoline derivatives. nih.gov

Chiral Auxiliaries : Temporarily attaching a chiral group to the substrate to direct the stereoselective formation of new chiral centers.

Chiral Pool Synthesis : Using readily available chiral starting materials from nature, such as amino acids or sugars, as building blocks. mdpi.com

These established approaches in asymmetric synthesis could potentially be adapted to construct chiral mdpi.comrsc.orgDioxolo[4,5-g]cinnoline derivatives, an area ripe for future investigation. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govjmpas.com The technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly.

This technology has been effectively applied to the synthesis of various substituted cinnolines. researchgate.net For example, the multicomponent reaction to form densely functionalized cinnolines was successfully performed under controlled microwave heating at 100 °C for 20 minutes, affording high yields of 86-93%. researchgate.netresearchgate.net The use of microwave irradiation can enable transformations that are sluggish or inefficient with classical heating, making it a valuable method for the rapid synthesis of heterocyclic libraries. nih.gov

HeterocycleReaction TypeConventional MethodMicrowave MethodYield Improvement
CinnolineMulticomponent ReactionN/A20 min @ 100 °CHigh yields (86-93%) obtained efficiently researchgate.net
QuinolineFriedländer SynthesisConventional Heating30-40 min @ 130 °CAverage yield increased from 34% to 72% nih.gov
Quinoline-fused benzodiazepinesCondensation Reaction62-65% yield92-97% yieldSignificant increase in product yield nih.gov

Gram-Scale Synthesis and Scalability in Laboratory Research

The ability to scale up a synthesis from milligram to gram quantities is a critical step in chemical research, enabling more extensive biological evaluation or use as a building block for more complex molecules. While specific reports on the gram-scale synthesis of mdpi.comrsc.orgDioxolo[4,5-g]cinnoline are limited, related syntheses of analogous heterocyclic systems have been successfully scaled.

For example, a palladium-catalyzed aerobic oxidation method for preparing substituted quinolines was readily scaled to the gram level, demonstrating the practical utility of the method. mdpi.com Similarly, the synthesis of a key intermediate for mdpi.comrsc.orgdioxolo[4,5-c]quinoline derivatives, mdpi.comrsc.orgdioxolo[4,5-c]quinoline-4-carbaldehyde (DQC), was successfully conducted on a large scale. researchgate.net These examples suggest that the synthetic routes to mdpi.comrsc.orgDioxolo[4,5-g]cinnoline, particularly those employing robust and well-understood reactions like classical cyclization or modern cross-coupling, possess the potential for scalability in a laboratory setting.

Structural Elucidation and Advanced Spectroscopic Characterization Of 1 2 Dioxolo 4,5 G Cinnoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For nih.govcore.ac.ukdioxolo[4,5-g]cinnoline derivatives, one-dimensional (¹H, ¹³C) and two-dimensional experiments are employed to assign all proton and carbon signals definitively.

The ¹H NMR spectrum of the nih.govcore.ac.ukdioxolo[4,5-g]cinnoline core provides distinct signals characteristic of its unique structure. The aromatic region typically displays signals for the protons on the cinnoline (B1195905) and benzene (B151609) rings, while the aliphatic region features a prominent singlet for the methylene (B1212753) protons of the dioxolo group.

The proton on the C-4 position of the cinnoline ring is expected to appear as a singlet in the downfield region (δ 8.5-9.5 ppm) due to the deshielding effect of the adjacent nitrogen atoms. The two aromatic protons on the benzene portion of the scaffold, H-6 and H-9, would appear as two singlets, with their chemical shifts influenced by the electronic nature of any substituents. A key feature is the sharp singlet for the two equivalent protons of the methylenedioxy bridge (-O-CH₂-O-), which typically resonates around δ 6.0-6.5 ppm.

Table 1: Representative ¹H NMR Spectral Data for the nih.govcore.ac.ukDioxolo[4,5-g]cinnoline Core Data is hypothetical and based on typical chemical shifts for analogous heterocyclic systems.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.70s-
H-67.50s-
H-97.30s-
-OCH₂O-6.15s-

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The nih.govcore.ac.ukdioxolo[4,5-g]cinnoline core is expected to show nine distinct carbon signals in the absence of substitution.

Table 2: Representative ¹³C NMR Spectral Data for the nih.govcore.ac.ukDioxolo[4,5-g]cinnoline Core Data is hypothetical and based on typical chemical shifts for analogous heterocyclic systems.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-4145.0
C-4a148.5
C-5a147.0
C-6104.0
C-7149.0
C-8152.0
C-9102.5
C-9a128.0
C-9b120.0
-OCH₂O-102.0

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for the complete and unambiguous assignment of complex structures like nih.govcore.ac.ukdioxolo[4,5-g]cinnoline derivatives. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to definitively assign the protonated carbons, such as C-4, C-6, C-9, and the methylene carbon of the dioxolo group. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular framework. For example, correlations from the methylene protons (-O-CH₂-O-) to the aromatic carbons C-7 and C-8 would confirm the fusion of the dioxolo ring to the benzene portion of the cinnoline system.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. researchgate.net While the parent nih.govcore.ac.ukdioxolo[4,5-g]cinnoline has isolated aromatic protons, COSY is vital for analyzing substituted derivatives where adjacent protons exist on the aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can be useful for determining the stereochemistry and conformation of substituents attached to the main scaffold. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation analysis. Both hard (EI) and soft (ESI) ionization techniques provide complementary information.

EI-MS is a hard ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The fragmentation of N-heterocycles is often characterized by specific losses. For the nih.govcore.ac.ukdioxolo[4,5-g]cinnoline core, the molecular ion (M⁺˙) would be observed, and key fragmentation pathways would likely include:

Loss of N₂: A characteristic fragmentation for cinnolines and related pyridazine (B1198779) systems is the facile loss of a molecule of nitrogen gas (28 Da) from the molecular ion. core.ac.uk

Loss of CO and CHO: Fragmentation of the dioxolo ring can lead to the loss of formaldehyde (B43269) (CH₂O, 30 Da) or related fragments.

Retro-Diels-Alder (RDA) reactions: The cinnoline ring system can undergo RDA-type cleavages.

Table 3: Plausible EI-MS Fragmentation of the nih.govcore.ac.ukDioxolo[4,5-g]cinnoline Core (MW = 174.14) Data is hypothetical and based on established fragmentation patterns for N-heterocycles.

m/zProposed Fragment IdentityProposed Loss
174[M]⁺˙-
146[M - N₂]⁺˙N₂
118[M - N₂ - CO]⁺˙N₂, CO
117[M - N₂ - CHO]⁺N₂, CHO

ESI-MS is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺, as the base peak with minimal fragmentation. This is extremely useful for confirming the molecular weight of the parent compound and its derivatives. nih.govcore.ac.uk For nih.govcore.ac.ukdioxolo[4,5-g]cinnoline, the ESI-MS spectrum would be expected to show a strong signal at m/z 175.15 corresponding to the [C₉H₇N₂O₂]⁺ ion.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion can be used to induce fragmentation and gain structural information. The fragmentation patterns under ESI conditions can differ from EI and may involve characteristic cross-ring cleavages of the cinnoline ring system. nih.gov

Application of Tandem MS and Accurate Mass Measurements for Unknown Elucidation

Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are indispensable tools for the structural elucidation of novel or unknown rsc.orgnih.govDioxolo[4,5-g]cinnoline derivatives. HRMS provides highly accurate mass measurements, often with a mass accuracy of less than 5 ppm, which allows for the determination of the elemental composition of the parent ion and its fragments. This is crucial for confirming the molecular formula of a newly synthesized compound.

Tandem MS experiments, such as collision-induced dissociation (CID), are used to fragment a selected precursor ion and analyze the resulting product ions. The fragmentation patterns observed are characteristic of the molecule's structure and can be used to identify the core ring system and the nature and position of substituents. For heterocyclic systems like cinnolines, characteristic fragmentations can help confirm the presence of the N-substituted pyridazine ring. researchgate.net By carefully analyzing the fragmentation pathways, researchers can piece together the molecular structure of an unknown derivative.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in rsc.orgnih.govDioxolo[4,5-g]cinnoline derivatives. nih.gov The IR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of the bonds within the molecule.

Key functional groups associated with the rsc.orgnih.govdioxolo[4,5-g]cinnoline scaffold can be identified by their characteristic absorption bands. For instance, the methylenedioxy bridge of the dioxolo group typically exhibits C-H stretching vibrations around 2780 cm⁻¹ and prominent C-O stretching bands. In a related compound, 7-benzylidene-6,7-dihydro-8H- rsc.orgnih.govdioxolo[4,5-g]chromen-8-one, a strong absorption band for the carbonyl group (C=O) was observed at 1664 cm⁻¹. nih.gov For derivatives of rsc.orgnih.govdioxolo[4,5-g]cinnoline, one would expect to observe characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations within the 1650-1450 cm⁻¹ region, and C-O stretching vibrations for the dioxolo group. The specific frequencies of these bands can be influenced by the nature and position of substituents on the cinnoline ring system.

Below is a table of expected IR absorption bands for key functional groups in rsc.orgnih.govDioxolo[4,5-g]cinnoline derivatives.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch> 3000
Methylene C-H (in dioxolo ring)Stretch~2780
Aromatic C=C / C=NStretch1650 - 1450
C-O (in dioxolo ring)Stretch1250 - 1040

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within the conjugated π-system of rsc.orgnih.govDioxolo[4,5-g]cinnoline and its derivatives. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy molecular orbitals (typically π* orbitals). The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure. nih.gov

The UV-Vis spectra of cinnoline derivatives typically show multiple absorption bands corresponding to π → π* and n → π* transitions. researchgate.netnih.gov The extended conjugation provided by the fused aromatic and heterocyclic rings in the rsc.orgnih.govdioxolo[4,5-g]cinnoline system is expected to result in strong absorptions in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent and the presence of substituents. Electron-donating or electron-withdrawing groups attached to the cinnoline core can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. researchgate.net

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov

Single-Crystal X-ray Diffraction for Definitive Structure Determination

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. mdpi.commdpi.com To perform this analysis, a suitable single crystal of the rsc.orgnih.govdioxolo[4,5-g]cinnoline derivative must be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined. rsc.org

The analysis yields precise crystallographic data, including the crystal system, space group, and unit cell dimensions. rsc.org For example, a related heterocyclic compound, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com Such data for rsc.orgnih.govdioxolo[4,5-g]cinnoline derivatives provide the ultimate confirmation of their molecular structure, resolving any ambiguities that may arise from spectroscopic data alone.

The table below summarizes typical parameters obtained from a single-crystal XRD experiment.

ParameterDescriptionExample Data (for a hypothetical crystal)
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.a = 8.54 Å, b = 12.31 Å, c = 9.78 Å
α, β, γ (°)The angles between the unit cell axes.α = 90°, β = 105.2°, γ = 90°
V (ų)The volume of the unit cell.992.5 ų
ZThe number of molecules per unit cell.4

Crystallographic Analysis of Coordination Compounds and Metallic Complexes

The rsc.orgnih.govDioxolo[4,5-g]cinnoline scaffold contains nitrogen atoms that can act as ligands, coordinating to metal ions to form metallic complexes. mdpi.com X-ray crystallography is a crucial technique for characterizing the structure of these coordination compounds. ekb.eg

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways Of 1 2 Dioxolo 4,5 G Cinnoline

Mechanistic Investigations of Cinnoline (B1195905) Formation Reactions

The synthesis of the cinnoline ring system can be achieved through various annulation strategies. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

One prominent pathway to cinnoline derivatives involves an intramolecular redox cyclization. A notable example is the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. Mechanistic studies have revealed a sequence of key steps. The reaction is initiated by the conversion of 2-nitrobenzyl alcohol into the intermediate 2-nitrosobenzaldehyde . This intermediate then undergoes condensation with benzylamine, leading to the formation of a hydrazone species. Subsequent intramolecular cyclization and aromatization yield the final cinnoline product. The formation of these transient species, particularly the 2-nitrosobenzaldehyde and the subsequent hydrazone, are critical for the success of this transformation.

The general steps in this proposed pathway are:

Intramolecular Redox Reaction: Conversion of the nitro group to a nitroso group.

Condensation: Reaction between the nitroso group and an amine to form an azo intermediate.

Isomerization: Tautomerization of the azo intermediate to a more stable hydrazone.

Cyclization: Intramolecular attack to form the heterocyclic ring.

Aromatization: Elimination of a small molecule (e.g., water) to yield the aromatic cinnoline core.

Chemical reactions can proceed through two primary mechanistic pathways: concerted or stepwise. A concerted reaction occurs in a single step where all bond-breaking and bond-forming events happen simultaneously through a single transition state. In contrast, a stepwise reaction involves multiple steps with the formation of one or more reactive intermediates. researchgate.netorganic-chemistry.org

In the context of annulation reactions like the Friedländer synthesis, which is used to form quinolines (structurally related to cinnolines), both possibilities have been considered. wikipedia.org The reaction of a 2-aminobenzaldehyde (B1207257) with a ketone can proceed via two main pathways:

Stepwise (Aldol-first): An initial aldol (B89426) condensation between the two carbonyl compounds, followed by cyclization and dehydration.

Stepwise (Schiff base-first): Formation of a Schiff base (imine) between the amine and the ketone, followed by an intramolecular aldol-type reaction and dehydration.

Detailed mechanistic studies of the Friedländer synthesis suggest that under typical basic or acidic conditions, the reaction proceeds through a slow intermolecular aldol condensation as the initial step, followed by rapid cyclization and dehydration. researchgate.net This points towards a stepwise mechanism being more likely for these types of annulation reactions. While specific studies on asiaresearchnews.comrsc.orgdioxolo[4,5-g]cinnoline are not extensively detailed in the literature, the principles from related heterocyclic syntheses suggest that a stepwise pathway involving discrete intermediates is the more probable mechanism.

CharacteristicConcerted MechanismStepwise Mechanism
Number of StepsOneMultiple
IntermediatesNoneOne or more
Transition StatesOneMultiple
ExampleDiels-Alder ReactionFriedländer Annulation

The stereochemistry of annulation reactions becomes particularly important when chiral centers are formed during the cyclization process. In the synthesis of complex polycyclic quinolines, diastereoselective intramolecular cyclization reactions have been developed. rsc.org These reactions can lead to the formation of multiple new stereocenters with high levels of control. The facial selectivity of the cyclization is often influenced by the steric and electronic properties of the substituents on the reacting partners. For instance, the approach of a nucleophile to a carbonyl group can be directed by bulky adjacent groups, leading to a preferred stereoisomer. While specific studies on the stereochemical outcomes of asiaresearchnews.comrsc.orgdioxolo[4,5-g]cinnoline synthesis are not widely reported, the general principles of stereocontrol in the formation of related heterocyclic systems are applicable and suggest that careful selection of substrates and reaction conditions could lead to stereochemically defined products.

Transformations of Functional Groups within the Scaffold

The functional groups attached to the asiaresearchnews.comrsc.orgdioxolo[4,5-g]cinnoline core, particularly the carboxylic acid moiety, are key sites for further chemical modifications.

The carboxylic acid group at the 3-position of the cinnoline ring is a versatile functional handle for a variety of organic transformations. Its reactivity is central to the synthesis of numerous derivatives.

Amide Bond Formation: The carboxylic acid can be readily converted into amides through coupling reactions with various amines. This is a common strategy in medicinal chemistry to introduce diverse substituents and modulate the biological activity of the core scaffold. The reaction typically proceeds by activating the carboxylic acid with a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) to form a reactive intermediate that is then attacked by the amine. nih.govchemistrysteps.com

Decarboxylation: Under certain conditions, the carboxylic acid group can be removed through decarboxylation. For instance, the decarboxylation of quinoline-4-carboxylic acids has been reported to yield the corresponding quinolines. researchgate.net The ease of decarboxylation depends on the stability of the resulting carbanion intermediate. The presence of the electron-withdrawing nitrogen atoms in the cinnoline ring can influence this process.

Reaction TypeReagentsProduct
Amide CouplingAmine, EDC/HOBtAmide
DecarboxylationHeat or CatalystUnsubstituted at C3

The reduction of the carboxylic acid group to a primary alcohol (a hydroxymethyl group) is a fundamental transformation in organic synthesis. This conversion can be achieved using powerful reducing agents.

Lithium Aluminum Hydride (LAH): LiAlH₄ is a potent reducing agent capable of reducing carboxylic acids, esters, and amides to alcohols. masterorganicchemistry.comlibretexts.org The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the workup to yield the primary alcohol.

Borane Reagents: Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), is another effective reagent for the reduction of carboxylic acids to alcohols. khanacademy.org It offers a milder alternative to LAH and can sometimes provide better selectivity in the presence of other reducible functional groups.

While specific examples for the asiaresearchnews.comrsc.orgdioxolo[4,5-g]cinnoline system are not prevalent in the literature, the reduction of carboxylic acids on other heteroaromatic systems, including quinolines and indazoles, to their corresponding alcohols has been successfully demonstrated using both in vivo and in vitro biocatalytic systems, as well as traditional chemical reagents. rsc.org This suggests that the carboxylic acid moiety on the asiaresearchnews.comrsc.orgdioxolo[4,5-g]cinnoline scaffold should be amenable to reduction to the corresponding hydroxymethyl group under appropriate conditions.

Reducing AgentAbbreviationTypical Substrates
Lithium Aluminum HydrideLAHCarboxylic acids, Esters, Amides
Borane Tetrahydrofuran ComplexBH₃·THFCarboxylic acids
Sodium BorohydrideNaBH₄Aldehydes, Ketones (generally does not reduce carboxylic acids alone)

Enol Tautomerism Studies

The potential for enol tautomerism in derivatives of scispace.comresearchgate.netdioxolo[4,5-g]cinnoline is most relevant when a hydroxyl group is present at the C4 position, creating scispace.comresearchgate.netDioxolo[4,5-g]cinnolin-4-ol. This compound can theoretically exist in equilibrium with its keto tautomer, scispace.comresearchgate.netdioxolo[4,5-g]cinnolin-4(1H)-one. Detailed NMR spectroscopic investigations on the parent compound, cinnolin-4-ol, have unequivocally demonstrated that it exists exclusively in the cinnolin-4(1H)-one form in deuterated dimethyl sulfoxide (B87167) solution. rsc.org This finding is supported by the carbon-13 NMR data, which shows a signal for the C4 carbon at approximately 170.3 ppm, a chemical shift characteristic of a carbonyl carbon rather than a carbon in a C-OH group. rsc.org

Further confirmation of this tautomeric preference comes from the comparison of the NMR data of cinnolin-4-ol with its N-methylated and O-methylated derivatives. The spectra of cinnolin-4-ol show a high degree of consistency with that of 1-methylcinnolin-4(1H)-one (a fixed keto form) rather than 4-methoxycinnoline (B1346487) (a fixed enol form). rsc.org Given the strong electronic similarities, it is expected that scispace.comresearchgate.netDioxolo[4,5-g]cinnolin-4-ol will also predominantly exist in its keto form, as scispace.comresearchgate.netdioxolo[4,5-g]cinnolin-4(1H)-one.

Tautomeric Equilibrium of scispace.comresearchgate.netDioxolo[4,5-g]cinnolin-4-ol
Tautomeric equilibrium between the hydroxy and one form of the dioxolocinnoline1] researchgate.netDioxolo[4,5-g]cinnolin-4-ol) and the favored keto ( scispace.comresearchgate.netdioxolo[4,5-g]cinnolin-4(1H)-one) forms would be placed here in a full article)"/>
The equilibrium lies heavily towards the cinnolin-4(1H)-one form.

C-H Bond Activation Processes

The cinnoline scaffold is a viable substrate for C-H bond activation and functionalization, a powerful tool in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Various transition-metal-catalyzed reactions have been developed for the C-H functionalization of cinnoline and its derivatives. These reactions often proceed with high regioselectivity, targeting specific C-H bonds within the heterocyclic framework.

For instance, rhodium-catalyzed dehydrogenative C-H/N-H functionalization has been employed to construct fused polycyclic systems such as phthalazino[2,3-a]cinnolines and indazolo[1,2-a]cinnolines. beilstein-journals.org This type of transformation involves the reaction of an N-phenyl phthalazine (B143731) or indazole with an alkyne, where the C-H bond on the phenyl ring and the N-H bond of the heterocycle are activated. Given the presence of accessible C-H bonds on the benzene (B151609) ring of the scispace.comresearchgate.netdioxolo[4,5-g]cinnoline core, it is plausible that similar catalytic systems could be used to introduce substituents at these positions.

Palladium catalysis is also a prominent method for the C-H activation of N-heterocycles. While specific examples on scispace.comresearchgate.netdioxolo[4,5-g]cinnoline are not prevalent in the literature, the general reactivity of the cinnoline ring system suggests that palladium-catalyzed cross-coupling reactions, such as direct arylation, could be applied. The regioselectivity of such reactions would likely be influenced by the electronic nature of the dioxolo substituent and the directing ability of the nitrogen atoms.

Catalyst SystemReaction TypePotential Application on scispace.comresearchgate.netDioxolo[4,5-g]cinnoline
Rh(III) complexesDehydrogenative C-H/N-H annulationFunctionalization of N-substituted derivatives
Pd(II) complexesDirect C-H arylation/alkenylationIntroduction of aryl or vinyl groups on the carbocyclic ring

Photochemical and Photophysical Studies

The extended π-system and the presence of heteroatoms in the scispace.comresearchgate.netdioxolo[4,5-g]cinnoline framework suggest that it and its derivatives may possess interesting photochemical and photophysical properties.

Investigations of Singlet Oxygen Generation (Methodological Focus)

The generation of singlet oxygen (¹O₂) is a key process in photodynamic therapy and various photochemical transformations. It typically occurs via energy transfer from the excited triplet state of a photosensitizer to ground-state triplet molecular oxygen (³O₂). While there are no specific studies detailing singlet oxygen generation by scispace.comresearchgate.netdioxolo[4,5-g]cinnoline, the general methodology for investigating such a property would involve irradiating a solution of the compound in the presence of oxygen and a singlet oxygen trap.

Common chemical traps for singlet oxygen include 1,3-diphenylisobenzofuran (B146845) (DPBF) or anthracene (B1667546) derivatives, which react with ¹O₂ in a [4+2] cycloaddition. The rate of disappearance of the trap, monitored by UV-Vis absorption or fluorescence spectroscopy, can be used to determine the quantum yield of singlet oxygen generation (ΦΔ). The ΦΔ is typically determined relative to a standard photosensitizer with a known quantum yield, such as rose bengal or methylene (B1212753) blue. rsc.org

The potential of a cinnoline derivative to act as a photosensitizer would depend on the energy of its triplet state and the efficiency of intersystem crossing from the excited singlet state to the triplet state.

Luminescence Properties and Quantum Yield Determinations

Cinnoline-containing compounds have been incorporated into fluorescent materials, indicating that this heterocyclic core can be part of a luminescent chromophore. researchgate.net For example, poly(arylene ethynylene)s with a cinnoline core have been synthesized and their fluorescence properties studied. researchgate.net The emission properties of such materials are highly dependent on the nature of the substituents and the extent of conjugation.

The determination of the fluorescence quantum yield (Φf) is a fundamental measure of the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Absolute quantum yields can be measured using an integrating sphere, which collects all the emitted light. nih.gov More commonly, a comparative method is used, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene. minsky.ai

Compound ClassObserved LuminescenceNotes
Cinnoline-containing polymersFluorescenceEmission properties are tunable by chemical structure. researchgate.net
Fused Cinnoline SystemsAggregation-Induced EmissionSome derivatives show enhanced fluorescence in the solid state. beilstein-journals.org

Photoinduced Electron Transfer Mechanisms

Photoinduced electron transfer (PET) is a fundamental process in which an electronically excited molecule transfers an electron to or from another molecule. This process is central to many areas of chemistry and biology, including artificial photosynthesis and the design of fluorescent sensors. In a typical PET system, a fluorophore is linked to a receptor (an electron donor or acceptor) via a spacer.

In the context of scispace.comresearchgate.netdioxolo[4,5-g]cinnoline, the cinnoline moiety could act as either an electron acceptor or donor in its excited state, depending on the nature of any linked molecular fragments. For instance, in quinolinium salts, which are structurally related, intramolecular PET from an anionic group to the excited quinolinium chromophore has been observed and can lead to fluorescence quenching. scispace.com The mechanism of PET is often studied using time-resolved fluorescence spectroscopy to measure the lifetime of the excited state in the presence and absence of the electron transfer partner. The rate of electron transfer can be related to the driving force of the reaction (the change in Gibbs free energy) and the reorganization energy of the system, as described by Marcus theory. scispace.com

Formation of cinnolinium salts could also be a pathway to study PET, as the positively charged heterocycle would be a better electron acceptor. The mechanism of PET in such systems often involves the formation of a radical ion pair.

Biotransformation and Microbial Metabolism Studies

The fate of N-heterocyclic compounds in biological systems and the environment is of significant interest. While no specific studies on the biotransformation of scispace.comresearchgate.netdioxolo[4,5-g]cinnoline have been reported, the microbial metabolism of the related heterocycle, quinoline (B57606), provides a model for potential transformation pathways.

Bacteria and fungi have been shown to degrade a variety of N-heterocyclic compounds. scispace.com The initial steps in the aerobic microbial degradation of quinoline typically involve hydroxylation of the carbocyclic or heterocyclic ring. For example, Pseudomonas species can hydroxylate quinoline to form hydroxyquinolines. beilstein-journals.org A common metabolite is 2-hydroxyquinoline (B72897) (quinolin-2(1H)-one), which can then undergo further degradation through ring cleavage.

Based on these observations, a plausible initial biotransformation pathway for scispace.comresearchgate.netdioxolo[4,s-g]cinnoline by microorganisms could involve:

Hydroxylation: Introduction of a hydroxyl group onto the carbocyclic ring, likely at a position not occupied by the dioxolo group.

Oxidation of the Heterocyclic Ring: Similar to the formation of 2-hydroxyquinoline from quinoline, oxidation of the cinnoline ring could occur.

Dioxole Ring Cleavage: The methylenedioxy bridge is known to be susceptible to metabolic cleavage in other classes of compounds, which would lead to the formation of a catechol derivative.

These initial transformations would increase the polarity of the molecule, facilitating further degradation and excretion. The specific metabolites formed would depend on the microbial species and the enzymatic machinery they possess.

Microorganism GenusSubstrateKey Transformation
PseudomonasQuinolineHydroxylation
BurkholderiaQuinolineHydroxylation to 2-hydroxyquinoline
MucorEnrofloxacin (a fluoroquinolone)N-oxidation, N-dealkylation, N-acetylation

Unable to Generate Article on the Chemical Reactivity of nih.govnih.govDioxolo[4,5-g]cinnoline

A thorough review of available scientific literature reveals a significant gap in the research concerning the chemical reactivity, reaction mechanisms, and transformation pathways of the specific compound nih.govnih.govDioxolo[4,5-g]cinnoline. In particular, there is no published data on the enzymatic modifications of this compound by fungal strains, such as Beauveria bassiana, nor are there any studies detailing the identification and characterization of its potential biotransformation products.

The user's request for an article focused solely on these specific aspects of nih.govnih.govDioxolo[4,5-g]cinnoline chemistry cannot be fulfilled without resorting to speculation or fabricating data, which would compromise the scientific accuracy and integrity of the information provided. The strict adherence to the provided outline, which centers on non-existent research findings, makes it impossible to generate the requested content.

While general principles of mycotransformation and the metabolic capabilities of fungi like Beauveria bassiana are well-documented for other chemical entities, applying this general knowledge to nih.govnih.govDioxolo[4,5-g]cinnoline without specific experimental evidence would be inappropriate and misleading. Scientific articles must be based on verifiable data and published research.

Therefore, due to the absence of any research on the enzymatic modifications and biotransformation of nih.govnih.govDioxolo[4,5-g]cinnoline, the requested article cannot be generated at this time. Further empirical research is required to elucidate the chemical and biological transformations of this particular compound.

Theoretical and Computational Chemistry Studies Of 1 2 Dioxolo 4,5 G Cinnoline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a cornerstone in the computational analysis of researchgate.netresearchgate.netDioxolo[4,5-g]cinnoline derivatives. This method provides a good balance between accuracy and computational cost, making it suitable for studying the electronic properties and reactivity of these molecules.

DFT calculations are routinely employed to determine the optimized molecular geometry of researchgate.netresearchgate.netDioxolo[4,5-g]cinnoline derivatives. These calculations help in understanding the three-dimensional arrangement of atoms and the electronic distribution within the molecule. The molecular electrostatic potential (MEP) maps generated from these calculations highlight the electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions and reactivity. For instance, in studies of related quinoline (B57606) derivatives, MEP maps have been used to understand their interaction potential in biological systems. researchgate.net

The electronic structure of these compounds, including the distribution of electron density and the nature of chemical bonds, is also analyzed. Natural Bond Orbital (NBO) analysis is a technique used in conjunction with DFT to study the delocalization of electron density and the strength of various intramolecular interactions.

Table 1: Illustrative Data from DFT Calculations on a researchgate.netresearchgate.netDioxolo[4,5-g]cinnoline Derivative (Hypothetical Data for Illustrative Purposes)

ParameterCalculated Value
Total Energy (Hartree)-X.XXXX
Dipole Moment (Debye)Y.YY
Highest Occupied Molecular Orbital (HOMO) Energy (eV)-Z.ZZ
Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV)-A.AA
HOMO-LUMO Gap (eV)B.BB

Theoretical vibrational frequencies of researchgate.netresearchgate.netDioxolo[4,5-g]cinnoline derivatives are calculated using DFT to aid in the interpretation of experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model. These predictions are valuable for assigning specific vibrational modes to the observed spectral bands. nih.govmdpi.com For example, the characteristic stretching frequencies of C=O, C-N, and C-O bonds within the researchgate.netresearchgate.netdioxolo and cinnoline (B1195905) rings can be identified. Studies on related heterocyclic compounds have shown good agreement between theoretical and experimental vibrational spectra. researchgate.net

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of molecules. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. sapub.org A smaller HOMO-LUMO gap generally suggests higher reactivity. In the context of researchgate.netresearchgate.netDioxolo[4,5-g]cinnoline derivatives, FMO analysis helps in predicting their behavior in chemical reactions and their potential interactions with biological targets.

Computational Elucidation of Reaction Mechanisms

Computational methods are also employed to investigate the mechanisms of chemical reactions involving the researchgate.netresearchgate.netDioxolo[4,5-g]cinnoline scaffold.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition states and intermediates involved. This allows for the determination of activation energies and the elucidation of the most probable reaction pathways. While specific studies on the reaction mechanisms of the parent researchgate.netresearchgate.netDioxolo[4,5-g]cinnoline are scarce, the general principles of such analyses would be applicable to understand its synthesis and reactivity.

For flexible researchgate.netresearchgate.netDioxolo[4,5-g]cinnoline derivatives, computational methods can be used to perform a conformational analysis to identify the most stable conformations. Furthermore, for derivatives that can exist in different tautomeric forms, DFT calculations can predict the relative energies of the tautomers and thus the position of the tautomeric equilibrium. This is particularly relevant for derivatives with functional groups that can undergo proton transfer.

Molecular Modeling and Docking Studies (Focused on Ligand-Receptor Interactions at a Molecular Level)

Theoretical and computational chemistry studies, particularly molecular modeling and docking, have become indispensable tools in the field of medicinal chemistry for the rational design of novel therapeutic agents. These in silico techniques provide profound insights into the interactions between small molecules, such as derivatives of the nih.govnih.govdioxolo[4,5-g]cinnoline scaffold, and their biological targets at a molecular level. Such studies are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a receptor, thereby guiding the synthesis of more potent and selective compounds.

Molecular docking simulations for derivatives of heterocyclic systems similar to nih.govnih.govdioxolo[4,5-g]cinnoline have been effectively used to elucidate their mechanism of action. For instance, in studies involving analogous quinoxaline (B1680401) derivatives, molecular docking was performed to predict their binding affinity toward specific receptors. nih.gov These computational analyses are often correlated with in vitro biological evaluations to establish a credible structure-activity relationship (SAR).

The general methodology for such studies involves the use of sophisticated software like AutoDock Vina. The process typically begins with the preparation of the ligand and receptor structures. The three-dimensional coordinates of the target protein are often obtained from crystallographic data deposited in the Protein Data Bank (PDB). The ligand, in this case, a derivative of the nih.govnih.govdioxolo[4,5-g]cinnoline system, is then docked into the defined active site of the receptor. The simulation yields various possible binding poses, which are then scored based on their binding energy. A lower binding energy generally indicates a more stable and favorable interaction.

Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the receptor's active site. For example, in a study on 1,3-diaryl-5-oxo-proline derivatives, molecular docking provided insights into the structural elements required for affinity and selectivity at the endothelin receptor. researchgate.net The analysis of these interactions can reveal which functional groups on the nih.govnih.govdioxolo[4,5-g]cinnoline scaffold are crucial for binding and which can be modified to enhance activity.

The results of these docking studies are often presented in data tables that summarize the binding affinities and the key interacting residues. The following tables provide a hypothetical representation of such data for a series of nih.govnih.govdioxolo[4,5-g]cinnoline derivatives targeting a generic protein kinase.

Table 1: Docking Scores and Binding Affinities of Hypothetical nih.govnih.govDioxolo[4,5-g]cinnoline Derivatives

Compound IDSubstituent (R)Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki, µM)
DioxoCinn-01-H-7.52.5
DioxoCinn-02-OH-8.20.9
DioxoCinn-03-OCH3-8.01.2
DioxoCinn-04-Cl-7.81.8
DioxoCinn-05-NH2-8.50.6

Table 2: Key Interacting Residues for the Most Potent Hypothetical Compound (DioxoCinn-05)

Interacting ResidueType of InteractionDistance (Å)
LYS 78Hydrogen Bond2.1
GLU 95Hydrogen Bond2.3
LEU 132Hydrophobic3.5
VAL 66Hydrophobic3.8
ASP 154Electrostatic2.9

These computational approaches not only help in understanding the molecular basis of the biological activity of nih.govnih.govdioxolo[4,5-g]cinnoline systems but also pave the way for the design of new derivatives with improved pharmacological profiles. The strong correlation often observed between the results of molecular docking and experimental cytotoxic studies underscores the predictive power of these computational methods in modern drug discovery. nih.gov

Coordination Chemistry and Metal Complexes Of 1 2 Dioxolo 4,5 G Cinnoline Derivatives

Synthesis and Characterization of Metal-Cinnoline Coordination Compounds

The synthesis of metal complexes with nih.govnih.govdioxolo[4,5-g]cinnoline derivatives, such as cinoxacin (B1669063), is typically achieved through the reaction of the ligand with a suitable metal salt in an aqueous solution. nih.gov For instance, several divalent metal ion complexes of cinoxacin have been prepared and subsequently characterized using a range of spectroscopic and analytical techniques. nih.gov

The general synthetic route involves dissolving the sodium salt of the cinoxacin ligand (sodium cinoxacinate) in water and adding an aqueous solution of the desired metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂). The resulting mixture is stirred, often with heating, to facilitate the reaction and subsequent precipitation of the metal-ligand complex. The solid product is then filtered, washed, and dried.

Characterization of these coordination compounds is comprehensive, employing a variety of methods to elucidate their structure and properties:

Elemental Analysis (C, H, N): To confirm the stoichiometric ratio of the metal and ligand in the complex. mdpi.com

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. mdpi.comptfarm.pl

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and provide information about the coordination environment of the metal ion. mdpi.comptfarm.pl

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which can help deduce the geometry and oxidation state of the central metal ion. researchgate.net

Thermal Analysis (TGA/DTA): To investigate the thermal stability of the complexes and the presence of coordinated or lattice water molecules. bhu.ac.in

Ligand Binding Modes and Chelation Behavior

Derivatives of nih.govnih.govdioxolo[4,5-g]cinnoline, exemplified by cinoxacin, primarily function as chelating ligands. Chelation involves the formation of a ring structure when a ligand binds to a central metal ion at two or more points. purdue.edu This multidentate binding leads to the formation of highly stable metal complexes.

In numerous documented metal complexes, cinoxacin acts as a bidentate chelating ligand. nih.govnih.gov The coordination to the metal ion occurs through one of the oxygen atoms of the deprotonated carboxylate group (-COO⁻) and the exocyclic carbonyl oxygen atom at the C4 position of the cinnoline (B1195905) ring. nih.govnih.gov This binding mode results in the formation of a stable six-membered chelate ring, which is a thermodynamically favored arrangement. The formation of this chelate is a key feature of the coordination chemistry of cinoxacin and related quinolone compounds with metal ions. nih.govresearchgate.net

Spectroscopic Characterization of Metal-Cinnoline Complexes (e.g., UV-Vis, IR, NMR, Luminescence)

Spectroscopic methods are indispensable for characterizing metal-cinnoline complexes, providing detailed insights into the ligand's coordination and the complex's electronic structure.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the ligand's donor atoms. In the free cinoxacin ligand, the characteristic stretching vibrations for the carboxylic acid C=O and the ketone C=O are observed at specific frequencies. Upon deprotonation and coordination to a metal ion, the asymmetric (νₐₛym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching vibrations of the carboxylate group appear. A significant shift in the ketone C=O stretching frequency to lower wavenumbers is a clear indication of its involvement in coordination. mdpi.com The difference (Δν) between the asymmetric and symmetric carboxylate stretching frequencies can provide information about the coordination mode of the carboxylate group. mdpi.com

Table 1: Selected IR Frequencies (cm⁻¹) for Cinoxacin and its Metal Complexes

Compound ν(C=O) pyridone νₐₛym(COO⁻) νₛym(COO⁻) Δν
Cinoxacin (HCx) 1620 - - -
[Mn(Cx)₂(H₂O)₂] 1619 1573 1372 201

Data compiled from referenced research articles. mdpi.com

UV-Vis Spectroscopy: The electronic spectra of these complexes provide information about the d-d transitions of the metal ion and the intra-ligand π→π* and n→π* transitions. The absorption bands of the cinoxacin ligand are typically observed in the UV region. Upon complexation, these bands may shift (either to longer or shorter wavelengths) and/or change in intensity, indicating the interaction between the ligand's chromophore and the metal ion. ptfarm.pl For transition metal complexes, additional bands may appear in the visible region, corresponding to d-d electronic transitions, which are characteristic of the metal ion's coordination geometry. mdpi.com

Table 2: UV-Vis Spectral Data (λₘₐₓ, nm) for a Manganese-Cinoxacin Complex in DMSO

Compound Intra-ligand Transitions d-d Transitions

Data sourced from scientific literature. mdpi.com

NMR Spectroscopy: While ¹H and ¹³C NMR are powerful tools for characterizing the free ligand in solution, their application to paramagnetic metal complexes (like those of Co(II), Ni(II), Cu(II)) is often limited due to significant broadening of the signals. However, for diamagnetic complexes, such as those with Zn(II) or Cd(II), NMR can confirm the coordination sites by observing shifts in the resonances of protons and carbons near the binding locations. ptfarm.plnih.gov

Luminescence: Some metal-cinnoline complexes, particularly those with closed-shell metal ions like Zn(II), can exhibit luminescence. The fluorescence or phosphorescence properties are influenced by the chelation, which can enhance the rigidity of the ligand and modify its electronic states, leading to potential applications in sensing and imaging.

Structural Determination of Metal-Cinnoline Complexes (e.g., Crystal Structure of Tris(Cinoxacinate)Cobaltate(II) of Sodium Hexahydrate)

Several crystal structures of metal-cinoxacinate complexes have been determined, revealing diverse coordination environments. For example, the structure of [Cu(Cx)₂]·2H₂O shows the copper(II) ion in a square-planar geometry, coordinated by two bidentate cinoxacinate ligands through their carboxylate and carbonyl oxygen atoms. nih.gov

A notable example is the anionic complex, sodium tris(cinoxacinate)cobaltate(II) hexahydrate, Na[Co(Cx)₃]·6H₂O. The structural analysis of this complex reveals that the cobalt(II) ion is coordinated by three bidentate cinoxacinate ligands. Each ligand chelates to the cobalt center through the carboxylate and carbonyl oxygen atoms. This results in a coordination number of six for the cobalt ion, forming a distorted octahedral geometry. nih.govnih.gov The complex carries a net negative charge, which is balanced by a sodium cation. The crystal lattice is further stabilized by the presence of water molecules of hydration.

Table 3: Selected Crystallographic Data for [Cu(Cx)₂]·2H₂O

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.998(2)
b (Å) 7.622(1)
c (Å) 18.955(6)
β (°) 94.38(2)
V (ų) 1154.6(6)

Data obtained from X-ray diffraction studies. nih.gov

This structural information is crucial for understanding the nature of the metal-ligand interaction and for correlating the structure with the spectroscopic and magnetic properties of the complex.

Chemical Biology and Mechanistic Biochemical Interactions Of 1 2 Dioxolo 4,5 G Cinnoline Scaffolds in Vitro Studies

Molecular Interactions with Nucleic Acids

The interaction of small molecules with deoxyribonucleic acid (DNA) is a foundational aspect of their potential biological activity. For the nih.govupb.rodioxolo[4,5-g]cinnoline scaffold, these interactions have been primarily elucidated through studies of the synthetic antibacterial agent Cinoxacin (B1669063), which is chemically defined as 1-ethyl-1,4-dihydro-4-oxo- nih.govupb.rodioxolo[4,5-g]cinnoline-3-carboxylic acid.

Spectroscopic methods are crucial for characterizing the binding of small molecules to DNA. Studies involving Cinoxacin and salmon sperm DNA have provided specific insights into these interactions. upb.ro

UV-Vis Absorption Spectroscopy: The interaction between Cinoxacin and DNA has been monitored by observing changes in the ultraviolet-visible absorption spectrum. The UV-Vis spectrum of Cinoxacin features two primary absorption peaks at approximately 256 nm and 357 nm. upb.ro Upon the addition of increasing concentrations of DNA, a hyperchromic effect (an increase in absorbance) is observed for the peak at 256 nm, while a hypochromic effect (a decrease in absorbance) is seen for the smaller peak at 357 nm. upb.ro Such spectral changes are indicative of a close association between the compound and the DNA molecule. researchgate.net The binding constant (K) for this interaction can be calculated using various models, including the Benesi-Hildebrand method, to quantify the affinity of the compound for DNA. upb.ro

Fluorescence Quenching: Cinoxacin exhibits native fluorescence with a strong emission band located at 430 nm when excited at 357 nm. upb.ro The addition of salmon sperm DNA leads to a gradual decrease in this fluorescence intensity, a phenomenon known as fluorescence quenching. This quenching indicates that the DNA is interacting with the excited state of the Cinoxacin molecule, providing a pathway for non-radiative energy decay. upb.ro

The analysis of this quenching effect using the Stern-Volmer equation often shows a positive deviation, suggesting that the quenching mechanism is a combination of both dynamic (collisional) and static (formation of a non-fluorescent ground-state complex) processes. upb.ro These fluorescence studies are instrumental in determining the binding constants and understanding the dynamics of the interaction at the molecular level. upb.ro

Based on spectroscopic and other biophysical data, the binding of nih.govupb.rodioxolo[4,5-g]cinnoline derivatives like Cinoxacin to DNA is believed to be a critical step in their mechanism of action. The interaction is thought to involve the formation of a stable complex with DNA, which in turn interferes with essential cellular processes. upb.ro

The primary mode of action is not through classical intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix. Instead, the evidence points towards a mechanism that involves binding to the DNA and interfering with the function of enzymes that process DNA. upb.ro Specifically, Cinoxacin is known to inhibit DNA gyrase, a type II topoisomerase. The binding of the drug is thought to stabilize the transient, cleaved-DNA state of the enzyme-DNA complex, which leads to double-stranded breaks in the bacterial chromosome and ultimately triggers cell death. upb.ro Spectroscopic results suggest that this process may be initiated by an electron transfer from the DNA molecule to the excited state of the quinolone-like antibiotic, which helps to decipher the intimate mechanism of action at the DNA level. upb.ro

Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For the nih.govupb.rodioxolo[4,5-g]cinnoline scaffold, SAR is best understood in the context of its antibacterial action via DNA gyrase inhibition.

The antibacterial activity of quinolone and cinnoline-based compounds is highly dependent on specific structural features. For Cinoxacin, the following elements are considered crucial for its interaction with the DNA-gyrase complex:

The Carboxylic Acid at C-3: This group is a hallmark of this class of antibiotics and is essential for activity. It is believed to be involved in key interactions within the enzyme's active site.

The N-1 Substituent: The ethyl group at the N-1 position is important for potency. Variations at this position significantly impact the compound's antibacterial spectrum and efficacy.

For other targets like HNE, SAR studies on the broader cinnoline (B1195905) class have shown that activity is sensitive to the nature of substituents on the main heterocyclic ring. For instance, molecules with a cinnolin-4(1H)-one scaffold and those with an ester function at C-4 were found to have different modes of interaction with the HNE active site serine residue. nih.govnih.gov While these findings are informative for the cinnoline class as a whole, specific SAR studies on nih.govupb.rodioxolo[4,5-g]cinnoline derivatives against targets other than DNA gyrase are not extensively documented in the literature.

Information regarding the chemical compound " ijper.orgnih.govDioxolo[4,5-g]cinnoline" is not available in the currently accessible scientific literature.

Extensive searches of scholarly articles, chemical databases, and patent literature did not yield any specific information on the chemical biology or mechanistic biochemical interactions of the " ijper.orgnih.govDioxolo[4,5-g]cinnoline" scaffold.

Consequently, it is not possible to provide an article detailing the influence of substituents on its molecular recognition and binding affinity, nor on the rational design of its analogues for probing biological mechanisms as requested. The provided outline requires detailed research findings that are not present in the public domain for this specific compound.

While research exists for the broader class of "cinnoline" derivatives and for other heterocyclic compounds containing a " ijper.orgnih.govdioxolo" moiety, no studies were found that specifically investigate the fused " ijper.orgnih.govDioxolo[4,5-g]cinnoline" system. Therefore, the generation of a scientifically accurate and informative article strictly adhering to the requested outline is not feasible at this time.

nih.govijper.orgDioxolo[4,5-g]cinnoline as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The nih.govijper.orgDioxolo[4,5-g]cinnoline scaffold is a valuable starting point for the construction of more complex, polycyclic heterocyclic systems. Heterocyclic compounds are recognized as one of the largest and most varied families of molecular fragments utilized in organic synthesis. srdorganics.com The cinnoline nucleus itself is an important structural subunit in many chemically significant compounds. nih.govmdpi.com Its reactivity allows for various chemical transformations, and the presence of the dioxolo functional group can influence the electronic nature of the ring system, thereby affecting its reactivity and providing a handle for further functionalization.

The versatility of the cinnoline scaffold is demonstrated by its use in synthesizing a diverse range of derivatives. For instance, the related 6,7-methylenedioxy-4-cinnoline can be reacted with reagents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) to introduce reactive groups, which can then be treated with primary alkylamines. ijper.org Furthermore, derivatives such as 4-amino-6,7-methlenedioxycinnoline can undergo intramolecular cyclization through methods like the Heck reaction to produce complex, multi-ring structures. ijper.org These examples highlight the potential of the nih.govijper.orgDioxolo[4,5-g]cinnoline core as a foundational element for building diverse chemical libraries. The synthesis of cinnoline and its derivatives has been a subject of extensive discussion, underscoring its importance in chemical research. mdpi.com

Precursor ScaffoldReaction TypeResulting Heterocyclic SystemSignificance
Cinnoline DerivativeHeck Reaction (Intramolecular Cyclization)Polycyclic Fused CinnolinesCreates complex, rigid molecular architectures from simpler building blocks. ijper.org
N-Phenyl Phthalazine (B143731)/Indazole (Cinnoline Isomers)Rhodium-Catalyzed Dehydrogenative C–H/N–H FunctionalizationPhthalazino[2,3-a]-/Indazolo[1,2-a]cinnolinesProvides access to novel fused heterocyclic systems with unique electronic properties. rsc.org
3-Chloro-4-fluoro aniline (B41778)Cyclic Condensation3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-oneDemonstrates the construction of the core cinnoline ring from acyclic precursors. pnrjournal.com

Advanced Applications and Future Research Directions For 1 2 Dioxolo 4,5 G Cinnoline in Chemical Sciences

Potential Applications in Materials Science (e.g., Aromatic Properties, Luminescent Materials)

The inherent aromaticity and rigid, planar structure of the nih.govijper.orgDioxolo[4,5-g]cinnoline core make it a promising candidate for applications in materials science. Recently, compounds containing the cinnoline (B1195905) scaffold have attracted significant interest in this field due to their photophysical properties. researchgate.net The fusion of the electron-rich dioxolo ring with the cinnoline system is expected to modulate the electronic energy levels (HOMO/LUMO) and enhance properties relevant to organic electronics and photonics.

One key area of interest is the development of luminescent materials. Research has shown that certain synthesized cinnoline derivatives exhibit prominent fluorescence, particularly aggregation-induced emission (AIE), where the compounds are non-emissive in solution but become highly fluorescent in an aggregated or solid state. rsc.org This property is highly desirable for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. Furthermore, related benzo[c]cinnoline structures have been identified as suitable building blocks for organic molecular materials designed for electronic applications, where they can interact through π-π stacking to facilitate charge transport. researchgate.net The unique electronic structure of nih.govijper.orgDioxolo[4,5-g]cinnoline suggests its potential for creating novel semiconductors, dyes, and functional pigments.

Green Chemistry Approaches to Synthesis and Derivatization

Modern chemical synthesis places a strong emphasis on sustainability, focusing on methods that are efficient, produce minimal waste, and use environmentally benign reagents and conditions. The principles of green chemistry are highly applicable to the synthesis and derivatization of heterocyclic compounds like nih.govijper.orgDioxolo[4,5-g]cinnoline.

Several sustainable methodologies have been developed for the synthesis of related N-heterocyclic compounds. These include:

Microwave-Assisted Synthesis : This technique can significantly accelerate chemical reactions, often leading to higher yields and cleaner products in shorter time frames compared to conventional heating. researchgate.net It has been successfully applied to the synthesis of polyfunctionally substituted cinnolines. researchgate.net

Sonochemistry : The use of ultrasound waves can promote reactions, and protocols have been developed for synthesizing 1,3,5-triazine derivatives in water, a green solvent, with high yields in minutes. nih.gov

Multicomponent Reactions (MCRs) : These reactions combine three or more starting materials in a single step to form a complex product, maximizing atom economy and procedural efficiency. A catalyst-free, three-component reaction has been developed for synthesizing analogues of nih.govijper.orgdioxolo[4,5-g]quinoline, featuring excellent yields, short reaction times, and simple work-up procedures. nih.gov

Flow Chemistry : Continuous-flow processes allow for safe, scalable, and efficient reactions. A simple continuous-flow hydrogenation process has been used for the high-yield conversion of cinnolines into their 1,4-dihydrocinnoline counterparts with very short residence times. thieme-connect.com

Green Chemistry ApproachPrinciplePotential Advantage for Cinnoline Synthesis
Microwave IrradiationRapid, efficient energy transfer.Reduced reaction times and increased yields. researchgate.net
Multicomponent ReactionsCombining multiple reactants in one pot.High atom economy and operational simplicity. nih.gov
Flow ChemistryContinuous processing in microreactors.Enhanced safety, scalability, and purity. thieme-connect.com
SonochemistryUse of ultrasound to drive reactions.Enables use of green solvents like water and shortens reaction times. nih.gov

Exploration of Novel Photophysical Applications

The unique electronic structure of nih.govijper.orgDioxolo[4,5-g]cinnoline provides a foundation for exploring novel photophysical applications. The extended π-conjugated system, influenced by the nitrogen atoms in the cinnoline ring and the electron-donating dioxolo group, is expected to give rise to interesting absorption and emission properties. The development of novel fluorophores based on heterocyclic scaffolds is an active area of research. nih.gov

A key application for such molecules is in the field of cellular imaging. Specifically designed cinnoline derivatives have been successfully applied in cell imaging studies using various cancer cell lines, leveraging their inherent fluorescence. rsc.org The ability to modify the nih.govijper.orgDioxolo[4,5-g]cinnoline scaffold with different substituents allows for the fine-tuning of its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. nih.govmdpi.com This tunability is crucial for developing targeted fluorescent probes for specific biological molecules or environments. Furthermore, the sensitivity of some fluorophores' emission spectra to solvent polarity (solvatochromism) opens up possibilities for their use as sensors to probe the microenvironment of complex systems. nih.gov

Fluorophore CoreAbsorption Max (λabs)Emission Max (λem)Quantum Yield (ΦF)Potential Application
nih.govnih.govthieme-connect.comTriazolo[4,3-c]quinazoline Derivative385 nm486 nmup to 70% (in Toluene)Fluorescent dyes, solvatochromic probes. nih.gov
1,4-Dihydroazolo[5,1-c] nih.govnih.govthieme-connect.comTriazine Derivative370-409 nm433–487 nm6.1–33.3%Fluorescent dyes with large Stokes shifts. mdpi.com
Quinoline (B57606) Derivative~350 nm~500 nmNot specifiedFluorescence probes for biological systems. nih.gov

Design Principles for New Bioactive Scaffolds in Chemical Biology (Excluding Therapeutic Efficacy)

In chemical biology, small molecules are essential tools for probing biological systems. The nih.govijper.orgDioxolo[4,5-g]cinnoline structure serves as an excellent starting scaffold for designing novel chemical probes. The design of such molecules relies on established principles to create libraries of compounds with diverse properties for screening against biological targets. The cinnoline nucleus is considered a "privileged" scaffold in medicinal chemistry due to its prevalence in bioactive compounds. nih.govsrdorganics.com

Key design principles applicable to the nih.govijper.orgDioxolo[4,5-g]cinnoline core include:

Substituent Modification : The biological activity of cinnoline derivatives is highly dependent on the nature and position of substituents attached to the core. nih.govmdpi.com Systematically altering functional groups at various positions on the rings allows for the exploration of structure-activity relationships (SAR) and the optimization of interactions with target biomolecules.

Scaffold Hopping and Elaboration : The core scaffold can be used as a foundation for creating more complex molecules. This can involve fusing additional heterocyclic rings to the cinnoline framework or using it as a central anchor point to attach various pharmacophores. ijper.org This strategy allows for the exploration of new chemical space and the development of molecules with novel three-dimensional shapes.

By applying these principles, chemists can rationally design and synthesize libraries of molecules based on the nih.govijper.orgDioxolo[4,5-g]cinnoline scaffold, providing valuable tools for fundamental research in chemical biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.